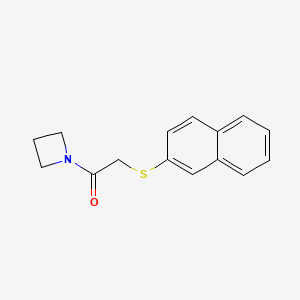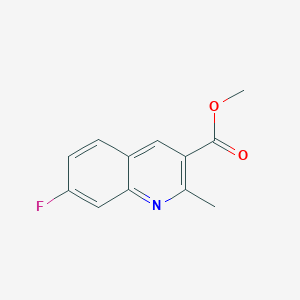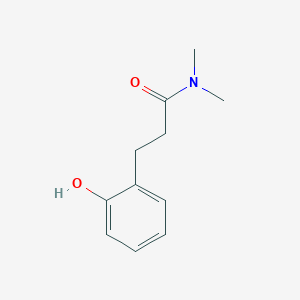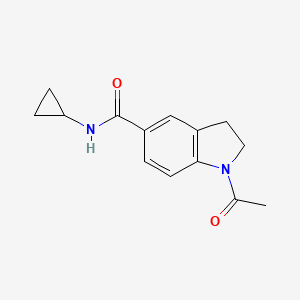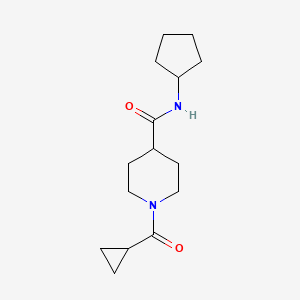
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as gamma-aminobutyric acid (GABA) aminotransferase inhibitors, which have been shown to have anticonvulsant and analgesic properties.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. It has also been studied for its potential use in the treatment of addiction and anxiety disorders.
Wirkmechanismus
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By inhibiting GABA aminotransferase, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures and pain.
Biochemical and Physiological Effects
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal activity. It has also been shown to reduce the levels of glutamate, another neurotransmitter that is involved in neuronal activity. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is that it has been extensively studied in animal models, making it a well-established tool for research. However, one of the limitations of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide. One area of interest is in the development of new analogs of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide that may have improved pharmacological properties. Another area of interest is in the development of new therapeutic applications for N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, such as in the treatment of addiction and anxiety disorders. Finally, there is a need for further research on the long-term effects of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide, particularly in terms of its potential for neurotoxicity.
Synthesemethoden
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide can be synthesized using a variety of methods, but the most common method involves the reaction of cyclohexylamine with cyclopropanecarbonyl chloride to form N-cyclohexylcyclopropanecarboxamide. This compound is then reacted with piperidine-4-carboxylic acid to form N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-14-4-2-1-3-5-14)12-8-10-18(11-9-12)16(20)13-6-7-13/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLRTLKYXGJACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


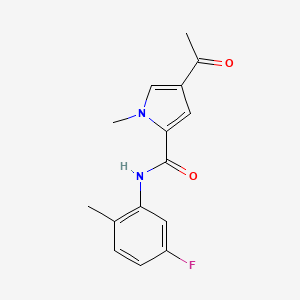
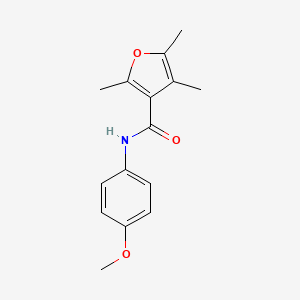
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

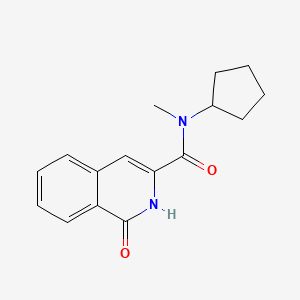
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
